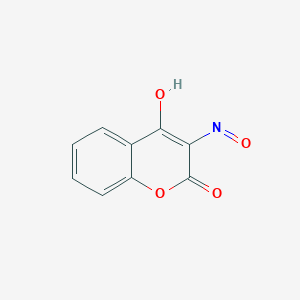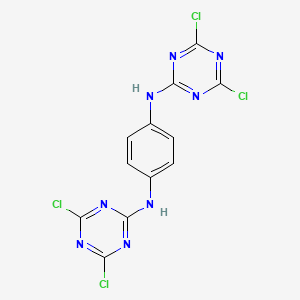
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a benzene-1,4-diamine core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
The synthesis of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine typically involves the reaction of cyanuric chloride with benzene-1,4-diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction mixture is stirred at a specific temperature for a defined period to ensure complete conversion of the reactants to the desired product .
Análisis De Reacciones Químicas
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions with amines, alcohols, and thiols. Common reagents used in these reactions include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N1,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .
Comparación Con Compuestos Similares
N~1~,N~4~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine: This compound is a precursor in the synthesis of various triazine derivatives and is known for its reactivity with nucleophiles.
N,N’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diaminohexanic acid: This compound is used in tanning and leather processing and has similar reactivity patterns.
4,4’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)aminostilbene-2,2’-disulphonic acid: This compound is used as a UV absorber and has applications in the textile industry.
Propiedades
Número CAS |
13734-13-9 |
|---|---|
Fórmula molecular |
C12H6Cl4N8 |
Peso molecular |
404.0 g/mol |
Nombre IUPAC |
1-N,4-N-bis(4,6-dichloro-1,3,5-triazin-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H6Cl4N8/c13-7-19-8(14)22-11(21-7)17-5-1-2-6(4-3-5)18-12-23-9(15)20-10(16)24-12/h1-4H,(H,17,19,21,22)(H,18,20,23,24) |
Clave InChI |
RBRKCJCVPLSVEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)NC3=NC(=NC(=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-11H-benzo[A]carbazole](/img/structure/B14705691.png)
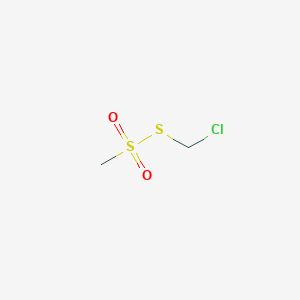
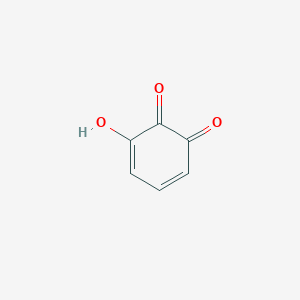
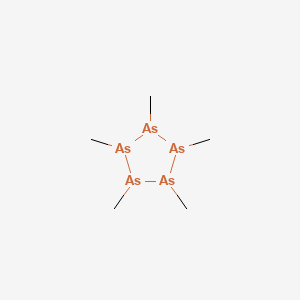
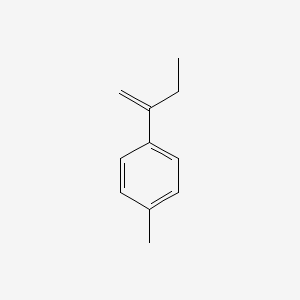



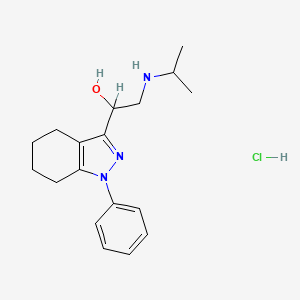
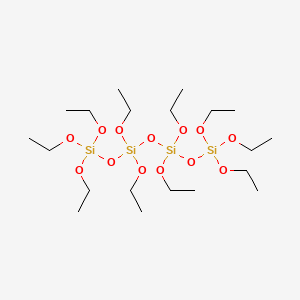
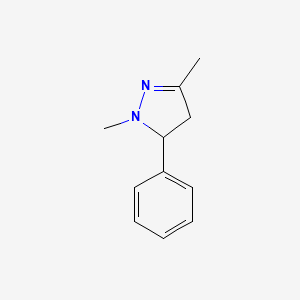
![3-Benzyl-3h-imidazo[4,5-e][1,2,4]triazolo[1,5-c][1,2,3]triazin-8(7h)-one](/img/structure/B14705762.png)
